Hydroxy Flunarizine is synthesized from Flunarizine, which is classified as a calcium channel blocker. The compound is known for its ability to inhibit calcium influx in cells, thereby affecting various physiological processes. Flunarizine itself is derived from 1-(bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine and has been used in clinical settings under various trade names, including Sibelium .
The synthesis of Hydroxy Flunarizine involves the hydroxylation of Flunarizine. The general steps include:
Hydroxy Flunarizine retains the core structure of Flunarizine but includes an additional hydroxyl group. Its molecular formula is CHFNO. The presence of the hydroxyl group alters its physicochemical properties and enhances its biological activity.
Hydroxy Flunarizine can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The primary mechanism of action of Hydroxy Flunarizine involves:
Pharmacokinetically, more than 99% of Hydroxy Flunarizine binds to plasma proteins, enhancing its bioavailability and efficacy in targeting central nervous system pathways .
Hydroxy Flunarizine exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical preparations .
Hydroxy Flunarizine has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0